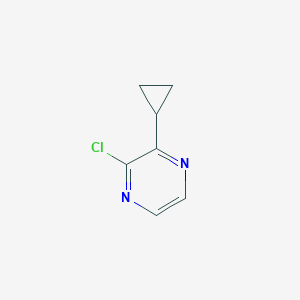
2-Chloro-3-cyclopropylpyrazine
Vue d'ensemble
Description
2-Chloro-3-cyclopropylpyrazine is a chemical compound with the molecular formula C7H7ClN2. It has a molecular weight of 154.6 . The compound is stored at a temperature of 4°C in a sealed storage, away from moisture .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-cyclopropylpyrazine is 1S/C7H7ClN2/c8-7-6 (5-1-2-5)9-3-4-10-7/h3-5H,1-2H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
2-Chloro-3-cyclopropylpyrazine has a molecular weight of 154.6 . It is stored at a temperature of 4°C in a sealed storage, away from moisture . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique
Tuberculostatic Activity in Pyrazine Derivatives 2-Chloro-3-cyanopyrazine is a key substrate in synthesizing various tuberculostatic pyrazine derivatives. When reacted with secondary amines, it yields nitriles that, upon further modification, demonstrate significant tuberculostatic activity. Particularly notable is the conversion of these nitriles into thioamides and then into imidazolines or thiazole derivatives, with one thiazole derivative showing the highest activity against tuberculosis (MIC 3.1–7.8 μg/mL) (Foks et al., 2005).
DNA Binding and Antimicrobial Properties Research on chlorohydrazinopyrazine, a derivative of pyrazine, has shown promising results in binding to DNA and demonstrating antimicrobial properties without toxicity towards human dermal keratinocytes. This indicates potential clinical applications for 2-chloro-3-hydrazinopyrazine, particularly due to its hydrophilic nature and high affinity to DNA, as established through both theoretical and experimental methods (Mech-Warda et al., 2022).
Synthesis of Tetrasubstituted Pyrazoles Another research direction involves the synthesis of tetrasubstituted pyrazoles from 3-chloro-4,5-diaryl-1-methylpyrazoles, employing unique synthesis pathways that include cyclization reactions where a chlorine atom is directly installed onto the pyrazole ring. These compounds, serving as isosteres of imidazole fungicides, have shown effectiveness against grape powdery mildew, indicating their potential as fungicides (Dumeunier et al., 2013).
Antimycobacterial Activity of Pyrazolyl Pd(II) Complexes Pyrazolyl Pd(II) complexes containing triphenylphosphine and various pyrazole derivatives have been synthesized and evaluated for their antimycobacterial activity. One of these complexes demonstrated superior minimum inhibitory concentration (MIC) values compared to some commonly used antituberculosis drugs, highlighting the potential of pyrazole-based compounds in antimycobacterial treatments (Silva et al., 2015).
Propriétés
IUPAC Name |
2-chloro-3-cyclopropylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQHZYJFMQTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-cyclopropylpyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)

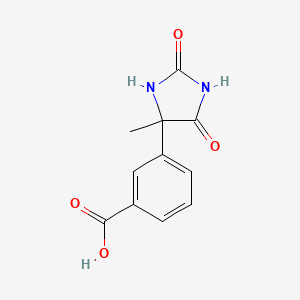
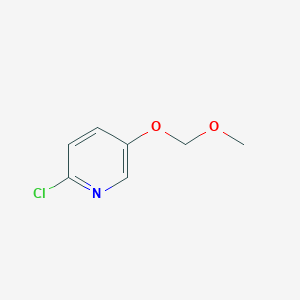

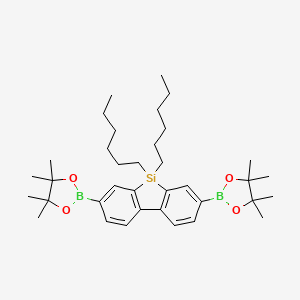
![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
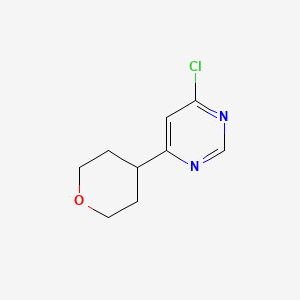
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)
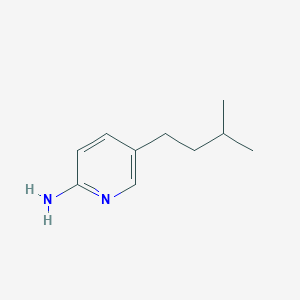
![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)
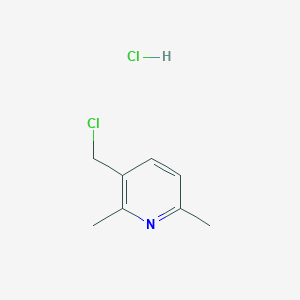
![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)